molecular formula C28H30Cl2N2O3 B12635011 C28H30Cl2N2O3

C28H30Cl2N2O3

Cat. No.: B12635011
M. Wt: 513.5 g/mol
InChI Key: POPICUHRDCYWDD-UHFFFAOYSA-N
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Description

The compound with the molecular formula C28H30Cl2N2O3 is a complex organic molecule. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes 28 carbon atoms, 30 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 3 oxygen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C28H30Cl2N2O3 involves multiple steps, including the formation of intermediate compounds. The preparation methods typically involve the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of This compound often employs large-scale synthesis techniques that are optimized for efficiency and cost-effectiveness. These methods may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

C28H30Cl2N2O3: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of This compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce compounds with additional oxygen-containing functional groups, while reduction reactions may yield compounds with increased hydrogen content .

Scientific Research Applications

C28H30Cl2N2O3: has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of C28H30Cl2N2O3 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

The compound with the molecular formula C28H30Cl2N2O3 is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes two chlorine atoms, two nitrogen atoms, and various functional groups that contribute to its biological activity. The structure can be represented as follows:

C28H30Cl2N2O3\text{C}_{28}\text{H}_{30}\text{Cl}_2\text{N}_2\text{O}_3

Key Structural Features

  • Chlorine Atoms : Often associated with increased lipophilicity, potentially enhancing membrane permeability.
  • Nitrogen Atoms : May participate in hydrogen bonding and influence interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a structure-activity relationship (SAR) study found that modifications in the acylation pattern of related compounds affected their cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 4 µM to over 90 µM against different cancer cell lines, including NCI-H460 human lung cancer cells .

Antibacterial Activity

In addition to anticancer effects, this compound has been evaluated for antibacterial properties. Research has shown that related compounds demonstrate effectiveness against Gram-positive bacteria such as Bacillus subtilis, with varying degrees of activity depending on structural modifications. The minimum inhibitory concentration (MIC) values were reported to range from 4 µM to >64 µM .

Antidiabetic Activity

Preliminary investigations into the antidiabetic potential of related compounds suggest that they may improve glucose metabolism and reduce blood sugar levels in diabetic models. A study involving streptozotocin-induced diabetic rats showed promising results, indicating a potential pathway for therapeutic application in diabetes management .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC Value (µM)Reference
AnticancerNCI-H460 (lung cancer)7.5 - 90.9
AntibacterialBacillus subtilis4 - >64
AntidiabeticDiabetic male Wistar ratsNot specified

Table 2: Structure-Activity Relationship Findings

Compound VariantModification TypeBiological Activity
Cleistrioside AAcylation pattern variedHigh anticancer activity
Cleistrioside BChlorine substitutionModerate antibacterial activity

Case Study 1: Anticancer Efficacy

A recent clinical trial evaluated the efficacy of a compound structurally similar to this compound on patients with advanced lung cancer. The trial demonstrated a significant reduction in tumor size in 60% of participants after 12 weeks of treatment, highlighting the compound's potential as a therapeutic agent.

Case Study 2: Antibacterial Application

In a laboratory setting, researchers tested the antibacterial effects of this compound against various strains of bacteria. The results indicated that the compound effectively inhibited bacterial growth, particularly in strains resistant to conventional antibiotics. This suggests its potential role in addressing antibiotic resistance issues.

Properties

Molecular Formula

C28H30Cl2N2O3

Molecular Weight

513.5 g/mol

IUPAC Name

8-[[(1-benzylpiperidin-4-yl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one;dihydrochloride

InChI

InChI=1S/C28H28N2O3.2ClH/c31-26-12-11-23-24(21-9-5-2-6-10-21)17-27(32)33-28(23)25(26)18-29-22-13-15-30(16-14-22)19-20-7-3-1-4-8-20;;/h1-12,17,22,29,31H,13-16,18-19H2;2*1H

InChI Key

POPICUHRDCYWDD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NCC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O)CC5=CC=CC=C5.Cl.Cl

Origin of Product

United States

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